![molecular formula C22H21F3N6O2S B2457298 4-methyl-1-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223925-18-5](/img/structure/B2457298.png)
4-methyl-1-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a molecular formula of C35H36F3N3O4 . It contains several functional groups, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a piperazine ring, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The compound has a chiral center, which means it can exist in two different forms (enantiomers) that are mirror images of each other .Applications De Recherche Scientifique
Antimicrobial and Antitumor Potential
A significant portion of research on similar compounds revolves around their potential as antimicrobial and antitumor agents. For instance, the synthesis of thiazolopyrimidines and their evaluation as potential antimicrobial and antitumor agents have been explored. Some compounds have shown promising activity, indicating their potential for further investigation in the development of new therapeutic agents (El-Bendary et al., 1998). Similarly, new thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been synthesized and displayed promising biological activity against several bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
Antihypertensive Applications
The research also extends to the antihypertensive properties of related compounds. A study synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with modifications that displayed antihypertensive activity, highlighting the chemical framework's potential in developing antihypertensive medications (Bayomi et al., 1999).
Synthesis and Chemical Properties
The synthetic routes and chemical properties of these compounds have also been a focus of research. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization processes has been documented, contributing to the field of heterocyclic chemistry by expanding the library of synthesized compounds with potential biological activities (Davoodnia et al., 2008).
Mécanisme D'action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. Therefore, DPP-IV is a significant target for the treatment of type 2 diabetes .
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . It binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones. This inhibition results in increased levels of active incretins, which stimulate insulin secretion and thus help regulate blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin pathway. Incretins, such as GLP-1 and GIP, are hormones that are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, this compound prolongs the action of incretins, leading to enhanced insulin secretion and improved blood glucose control .
Result of Action
The result of the compound’s action is an increase in insulin secretion and a decrease in blood glucose levels, making it potentially beneficial for the treatment of type 2 diabetes . It has demonstrated excellent selectivity over other proline-selective peptidases and efficacy in animal models .
Propriétés
IUPAC Name |
8-methyl-12-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O2S/c1-28-20(33)19-16(7-12-34-19)31-17(26-27-21(28)31)5-6-18(32)30-10-8-29(9-11-30)15-4-2-3-14(13-15)22(23,24)25/h2-4,7,12-13H,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCIFSYECWKQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.